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molecular formula C8H4KNO2S B3125162 potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate CAS No. 321571-43-1

potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate

Cat. No. B3125162
M. Wt: 217.29 g/mol
InChI Key: BBQSCGRDQRRBAX-CVDVRWGVSA-M
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Patent
US07199119B2

Procedure details

To a stirring solution of thiophene-2-acetonitrile 20 (Aldrich, Milwaukee, Wis.) (80.6 g, 0.655 mol) in MeOH (1.3 L) was added glyoxylic acid (63.3 g, 0.688 mol). To the reaction solution was added portion-wise over 10 minutes potassium tert-butoxide (77.2 g, 0.688 mol). A nitrogen atmosphere was applied, and the solution was brought to reflux. After 6 h, the reaction was warmed to room temperature, filtered, and washed with copious amounts of MeOH. After drying under reduced pressure, 100 g of 21 as a white crystalline solid was obtained.
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
63.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
77.2 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]#[N:8].[C:9]([OH:13])(=[O:12])[CH:10]=O.CC(C)([O-])C.[K+:19]>CO>[K+:19].[C:7]([C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[CH:10][C:9]([O-:13])=[O:12])#[N:8] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
80.6 g
Type
reactant
Smiles
S1C(=CC=C1)CC#N
Name
Quantity
63.3 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
1.3 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
77.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with copious amounts of MeOH
CUSTOM
Type
CUSTOM
Details
After drying under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[K+].C(#N)C(=CC(=O)[O-])C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07199119B2

Procedure details

To a stirring solution of thiophene-2-acetonitrile 20 (Aldrich, Milwaukee, Wis.) (80.6 g, 0.655 mol) in MeOH (1.3 L) was added glyoxylic acid (63.3 g, 0.688 mol). To the reaction solution was added portion-wise over 10 minutes potassium tert-butoxide (77.2 g, 0.688 mol). A nitrogen atmosphere was applied, and the solution was brought to reflux. After 6 h, the reaction was warmed to room temperature, filtered, and washed with copious amounts of MeOH. After drying under reduced pressure, 100 g of 21 as a white crystalline solid was obtained.
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
63.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
77.2 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]#[N:8].[C:9]([OH:13])(=[O:12])[CH:10]=O.CC(C)([O-])C.[K+:19]>CO>[K+:19].[C:7]([C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[CH:10][C:9]([O-:13])=[O:12])#[N:8] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
80.6 g
Type
reactant
Smiles
S1C(=CC=C1)CC#N
Name
Quantity
63.3 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
1.3 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
77.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with copious amounts of MeOH
CUSTOM
Type
CUSTOM
Details
After drying under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[K+].C(#N)C(=CC(=O)[O-])C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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